molecular formula C7H9BrN2O3 B2611373 3-(4-bromo-1H-pyrazol-1-yl)-2-hydroxy-2-methylpropanoic acid CAS No. 1342150-55-3

3-(4-bromo-1H-pyrazol-1-yl)-2-hydroxy-2-methylpropanoic acid

Cat. No.: B2611373
CAS No.: 1342150-55-3
M. Wt: 249.064
InChI Key: FEZADRMNIFTQRH-UHFFFAOYSA-N
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Description

3-(4-Bromo-1H-pyrazol-1-yl)-2-hydroxy-2-methylpropanoic acid is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two nitrogen atoms. This particular compound is notable for its bromine substitution at the 4-position of the pyrazole ring, which can significantly influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromo-1H-pyrazol-1-yl)-2-hydroxy-2-methylpropanoic acid typically involves the reaction of 4-bromo-1H-pyrazole with suitable precursors under controlled conditions. One common method involves the use of a strong base reagent in an organic solvent, followed by the addition of anhydrous acetonitrile solution of methyl cyclopentylcarboxylate. The reaction is carried out at elevated temperatures (60-85°C) for an extended period (10-25 hours), followed by cooling, extraction, and purification steps .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromo-1H-pyrazol-1-yl)-2-hydroxy-2-methylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the bromine substituent or other functional groups in the molecule.

    Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized pyrazole derivatives, while substitution reactions can produce a wide range of substituted pyrazoles.

Scientific Research Applications

3-(4-Bromo-1H-pyrazol-1-yl)-2-hydroxy-2-methylpropanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-bromo-1H-pyrazol-1-yl)-2-hydroxy-2-methylpropanoic acid involves its interaction with specific molecular targets. The bromine substituent and the pyrazole ring play crucial roles in its binding affinity and selectivity towards these targets. The compound can inhibit certain enzymes or modulate protein-protein interactions, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Bromo-1H-pyrazol-1-yl)-2-hydroxy-2-methylpropanoic acid is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its combination of a bromine-substituted pyrazole ring with hydroxy and methylpropanoic acid groups makes it a versatile compound for various applications.

Properties

IUPAC Name

3-(4-bromopyrazol-1-yl)-2-hydroxy-2-methylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2O3/c1-7(13,6(11)12)4-10-3-5(8)2-9-10/h2-3,13H,4H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEZADRMNIFTQRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C=C(C=N1)Br)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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